molecular formula C16H22N2O6 B8234049 Methyl2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate

Methyl2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate

Cat. No. B8234049
M. Wt: 338.36 g/mol
InChI Key: SMHYWHTZUXYXNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate is a useful research compound. Its molecular formula is C16H22N2O6 and its molecular weight is 338.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Methyl2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate involves the protection of the amine group, followed by the reaction with the appropriate reagents to form the desired product.

Starting Materials
2-(methoxyimino)acetic acid, tert-butyl carbamate, methyl 2-bromo-2-(methoxyimino)acetate, 2-((hydroxymethyl)phenyl)boronic acid, potassium carbonate, palladium acetate, triethylamine, methanol, dichloromethane, diethyl ether, wate

Reaction
Step 1: Protection of the amine group in tert-butyl carbamate using methanol and triethylamine to form tert-butoxycarbonyl (Boc) carbamate., Step 2: Reaction of Boc carbamate with 2-(methoxyimino)acetic acid in the presence of potassium carbonate and dichloromethane to form methyl 2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate., Step 3: Reaction of methyl 2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate with 2-((hydroxymethyl)phenyl)boronic acid in the presence of palladium acetate and triethylamine in a mixture of dichloromethane and diethyl ether to form the desired product., Step 4: Purification of the product using water and drying to obtain Methyl2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate.

properties

IUPAC Name

methyl 2-methoxyimino-2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]oxymethyl]phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6/c1-16(2,3)24-15(20)18-23-10-11-8-6-7-9-12(11)13(17-22-5)14(19)21-4/h6-9H,10H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHYWHTZUXYXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCC1=CC=CC=C1C(=NOC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate

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